molecular formula C8H15N3O2 B1222168 Isocarbamide CAS No. 30979-48-7

Isocarbamide

Cat. No. B1222168
CAS RN: 30979-48-7
M. Wt: 185.22 g/mol
InChI Key: SBYAVOHNDJTVPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to isocarbamide, such as secondary thiocarbamates, can be achieved through methods involving isocyanides and thiosulfonates, offering a broad functional group tolerance. This process is catalyzed by sodium iodide under mild conditions, highlighting an efficient pathway for synthesizing these compounds (Mampuys et al., 2016).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of this compound were not identified, research on similar compounds, such as isonicotinamide, reveals detailed insights into hydrogen bond preferences and crystal structures when combined with various carboxylic acids. These studies contribute to understanding the structural behavior of this compound analogs in co-crystal formations and supramolecular chemistry (Aakeröy et al., 2002).

Chemical Reactions and Properties

Isocyanides are key intermediates in the synthesis of unsymmetrical ureas and carbamates from CO2 and amines, showcasing the versatility of this compound-related compounds in forming valuable chemical products. The method enables the formation of aryl isocyanates from arylamines, underlining the chemical reactivity and potential of this compound-related substances in sustainable chemistry applications (Ren & Rousseaux, 2017).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as isonicotinamide, have been extensively studied, especially in the context of co-crystal formation with carboxylic acids. These studies provide insights into the solid-state behavior, thermal transitions, and hydrogen-bonding patterns, which are crucial for understanding the physical characteristics of this compound analogs (Lemmerer & Fernandes, 2012).

Chemical Properties Analysis

The chemical properties of this compound-related compounds can be illustrated through reactions involving isocyanides, such as the synthesis of thiocarbamates from isocyanides, thiols, and water. These reactions, facilitated by visible light and employing eco-friendly conditions, highlight the chemical versatility and reactive nature of this compound analogs (Wei et al., 2018).

Scientific Research Applications

Insecticide Development

  • Isocarbamide has been instrumental in the development of a new class of insecticides. Researchers discovered novel modes of action involving the γ-aminobutyric acid (GABA) receptor and the ryanodine receptor (RyR) in insects. These findings have led to the creation of insecticides with selective toxicity and safety due to their unique action on insects compared to mammals. The development of insecticides such as flubendiamide, chlorantraniliprole, and cyantraniliprole, which act on the RyR in insects, represents significant progress in the field. Isoxazoline and meta-diamide insecticides, targeting the GABA-R, have shown potential for pest management and crop protection, particularly in flea and tick control in domestic animals (Casida, 2015).

Antituberculosis Activity

  • This compound derivatives have been studied for their antimycobacterial activities. For instance, Isoxyl (a thiourea derivative of this compound) demonstrated potent activity against Mycobacterium tuberculosis, including various drug-resistant strains. This compound specifically inhibits mycolic acid synthesis, a key component of the M. tuberculosis cell wall. The research into this compound derivatives highlights their potential in developing treatments against tuberculosis, especially in the context of increasing drug resistance (Phetsuksiri et al., 1999).

Pharmacodynamic Applications

  • Carbamide/thiocarbamide analogs, related to this compound, show a wide range of pharmacodynamic applications. These compounds, due to their physicochemical and structural features, are used extensively in medicinal chemistry. Notably, they are effective as protein kinase inhibitors, which are crucial in the treatment of various disorders including cancer, bacterial infections, and neurological dysfunctions. The ability of these compounds to inhibit uncontrolled cell growth and fungus growth underscores their therapeutic potential in addressing aging-related health issues and nosocomial infections (Asghar et al., 2022).

Chemical Stability and Transformation

  • Studies on the stability and transformation of this compound and its derivatives in various environments, such as different soil conditions, have provided insights into their behavior and potential environmental impact. These studies are crucial for understanding how these compounds interact with the environment, particularly in agricultural applications where they might be used as fertilizers or pesticides (Cheng-jian, 2006).

Corrosion Inhibition

  • Thiocarbamides, a class of compounds related to this compound, have been found effective in inhibiting corrosion, particularly in steel. This property is significant for industrial applications where corrosion resistance is essential. The study of these compounds contributes to the development of more effective corrosion inhibitors (Stoyanova et al., 1997).

Future Directions

While specific future directions for Isocarbamide are not mentioned in the sources I have, it’s worth noting that carbohydrate-containing drugs like this compound have potential development directions including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Biochemical Analysis

Biochemical Properties

Isocarbamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . For instance, this compound interacts with enzymes such as acetylcholinesterase, leading to the inhibition of its activity. This interaction is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing nerve signal transmission .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause persistent oxidative stress in cells, which can result in chronic cellular damage and altered cellular functions . In vitro studies have shown that this compound’s effects on cellular metabolism and gene expression can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to cause mild oxidative stress and minimal changes in cellular function . At higher doses, this compound can induce significant oxidative stress, leading to cellular damage and apoptosis . Toxic effects such as neurotoxicity and hepatotoxicity have been reported at high doses, indicating a threshold beyond which this compound becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It inhibits enzymes such as acetylcholinesterase and other key metabolic enzymes, affecting the overall metabolic flux and metabolite levels within cells . The inhibition of these enzymes disrupts normal metabolic processes, leading to altered energy production and cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . The localization of this compound within these compartments is essential for its inhibitory effects on metabolic enzymes and its role in inducing oxidative stress .

properties

IUPAC Name

N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h6H,3-5H2,1-2H3,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYAVOHNDJTVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184967
Record name N-Isobutyl-2-oxo-1-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30979-48-7
Record name Isocarbamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30979-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocarbamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030979487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isobutyl-2-oxo-1-imidazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isobutyl-2-oxoimidazolidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCARBAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSJ5KEN6J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

methazole, oxadiargyl, oxadiazon
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oxadiargyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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